molecular formula C8H6F4 B108881 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene CAS No. 1214385-64-4

1-Fluoro-4-methyl-2-(trifluoromethyl)benzene

Cat. No. B108881
CAS RN: 1214385-64-4
M. Wt: 178.13 g/mol
InChI Key: RCMIVPNJRBRFCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Fluoro-4-methyl-2-(trifluoromethyl)benzene” is a derivative of benzene. It has a molecular formula of C7H4F4 and a molecular weight of 164.1003 . It is also known by other names such as p-Fluorobenzotrifluoride, p,α,α,α-Tetrafluorotoluene, 4-Fluorobenzotrifluoride, α,α,α,p-Tetrafluorotoluene, p-(Trifluoromethyl)fluorobenzene, p-Fluorotrifluoromethylbenzene, Toluene, p,α,α,α-tetrafluoro-, and 1-Fluoro-4-(trifluoromethyl)benzene .


Molecular Structure Analysis

The molecular structure of “1-Fluoro-4-methyl-2-(trifluoromethyl)benzene” can be viewed as a 2D Mol file or as a computed 3D SD file . The structure is based on the benzene ring, with fluorine and trifluoromethyl groups attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Fluoro-4-methyl-2-(trifluoromethyl)benzene” include a molecular weight of 164.1003 . More specific properties such as boiling point, melting point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Pharmaceutical Development

The trifluoromethyl group is a common pharmacophore in many FDA-approved drugs due to its ability to enhance pharmacological activity . 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene can serve as a precursor in synthesizing compounds with the trifluoromethyl group, potentially leading to new therapeutic agents.

Agrochemical Formulations

Compounds with the trifluoromethyl group, like 4-Fluoro-3-trifluoromethyltoluene , are integral in developing agrochemicals. They contribute to the creation of pesticides that are more effective due to the unique physicochemical properties of the fluorine atom .

Material Science

In material science, the incorporation of fluorinated compounds can significantly alter the properties of materials, such as increasing resistance to solvents and thermal stability1-Fluoro-4-methyl-2-(trifluoromethyl)benzene could be used to synthesize fluorinated polymers or coatings .

Organic Synthesis

This compound is valuable in organic synthesis, particularly in the construction of C–CF3 bonds via C–H/X bond functionalization or addition processes. It can be used to introduce trifluoromethyl groups into various organic motifs, enhancing their reactivity and stability .

Medicinal Chemistry

In medicinal chemistry, the introduction of a trifluoromethyl group can improve a molecule’s metabolic stability, making 4-Fluoro-3-trifluoromethyltoluene a candidate for designing new drug molecules with improved pharmacokinetic properties .

Analytical Chemistry

As a reference standard, 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene can be used in analytical chemistry to calibrate instruments or validate analytical methods, ensuring accurate measurements in research and quality control .

properties

IUPAC Name

1-fluoro-4-methyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4/c1-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMIVPNJRBRFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591717
Record name 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-4-methyl-2-(trifluoromethyl)benzene

CAS RN

1214385-64-4
Record name 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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